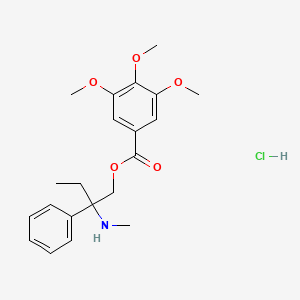

2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

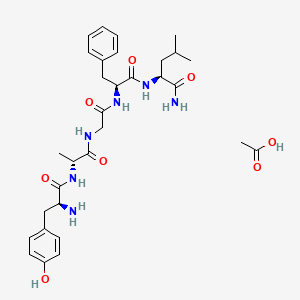

This compound is the main bioactive metabolite of trimebutine II (Debridat®, CAS 39133-31-8), an antispasmodic widely used for intestinal diseases since 1969 . It is used for pharmacokinetic and bioequivalence studies .

Synthesis Analysis

The first synthesis of the methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate (desmethyl-trimebutine) is described . This compound is the main bioactive metabolite of trimebutine II (Debridat®, CAS 39133-31-8), an antispasmodic widely used for intestinal diseases since 1969 .Molecular Structure Analysis

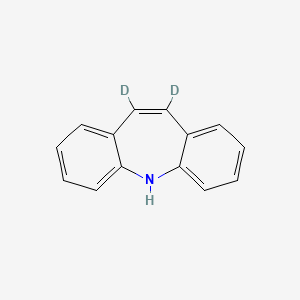

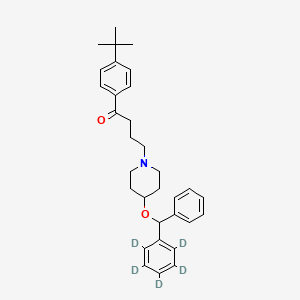

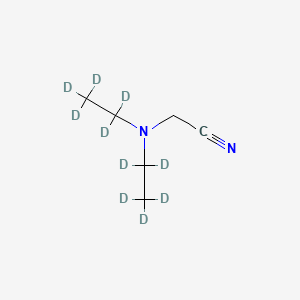

The molecular formula of the compound is C21H22D5NO5 . The average mass is 378.474 Da and the monoisotopic mass is 378.220306 Da .Physical and Chemical Properties Analysis

The molecular weight of a similar compound, 2-DIETHYLAMINOETHYL 3,4,5-TRIMETHOXYBENZOATE HYDROCHLORIDE, is 347.842 . The linear formula is C16H26ClNO5 .Scientific Research Applications

Synthesis and Metabolite Studies

- Synthesis and Pharmacokinetics: The compound is a key bioactive metabolite of trimebutine, an antispasmodic for intestinal diseases. Its synthesis has been crucial for pharmacokinetic and bioequivalence studies (Martin et al., 2000).

Analytical Chemistry

- Chromatographic Separation: Effective chromatographic methods have been developed for separating the enantiomers of 2-(dimethylamino)-2-phenylbutyl ester of 3,4,5-trimethoxybenzoic acid, demonstrating its significance in stereochemistry (Wang Lai, 1999).

Radiochemical Synthesis

- Carbon-14 and Deuterium Labeling: The synthesis of carbon-14 and deuterium-labeled trimebutine and its metabolites is significant for understanding the drug's metabolism and distribution (Miura et al., 1988).

Synthetic Methods in Medicinal Chemistry

- Anticancer Compound Synthesis: The synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from compounds like 1,2,3-trimethoxybenzene, shows its potential in developing novel anticancer drugs (Ravinaik et al., 2021).

Cardiovascular Research

- Study on Cardiovascular Systems: Research on the effects of 5-(N,N-diethylamino)-pentyl-3,4,5-trimethoxybenzoate hydrochloride on cardiovascular systems, including smooth muscle, skeletal muscle, and cardiac preparations, highlights its importance in cardiovascular pharmacology (Chiou & McLaughlin, 1982).

Organic Chemistry and Catalysis

- Catalysis Research: The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, utilizing related structures, demonstrates its utility in advanced synthesis and catalysis research (Facchetti et al., 2016).

Platelet Studies in Hematology

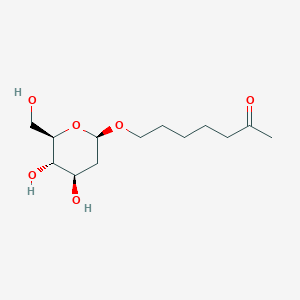

- Platelet Activity Studies: Investigations into the effects of 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate HCI on blood platelets, particularly regarding serotonin release, are crucial for understanding its role in hematology and thrombosis (Mürer & Siojo, 1982).

Bioorganic and Medicinal Chemistry

- Antiproliferative Activity Research: The synthesis and bioactivity studies of compounds like N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide highlight its potential in developing new antiproliferative agents (Jin et al., 2006).

Pharmacology

- Calcium Antagonist Research: Pharmacological evaluation of 8-(N,N-diethylamino)-octyl-3,4,5-trimethoxybenzoate hydrochloride in smooth muscles indicates its potential as a calcium antagonist (Malagodi & Chiou, 1974).

Mechanism of Action

Target of Action

The primary targets of 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride, also known as N-Demethyl Trimebutine Hydrochloride, are peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and relieving abdominal pain .

Mode of Action

N-Demethyl Trimebutine Hydrochloride acts as an agonist on its primary targets, the peripheral mu, kappa, and delta opiate receptors . This interaction results in the regulation of intestinal and colonic motility and relief of abdominal pain . At high concentrations, it inhibits the extracellular Ca2+ influx in the smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to gastrointestinal peptides such as motilin . It modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon . These peptides play a significant role in regulating gastrointestinal motility and function.

Pharmacokinetics

The pharmacokinetics of N-Demethyl Trimebutine Hydrochloride is yet to be fully understood. A study conducted on mexican subjects showed that after a single oral dose of trimebutine, high concentrations of n-demethyl trimebutine hydrochloride were observed relative to the parent drug This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of N-Demethyl Trimebutine Hydrochloride’s action include the regulation of intestinal and colonic motility and relief of abdominal pain . It also affects the release and function of various gastrointestinal peptides, thereby influencing gastrointestinal function .

Biochemical Analysis

Biochemical Properties

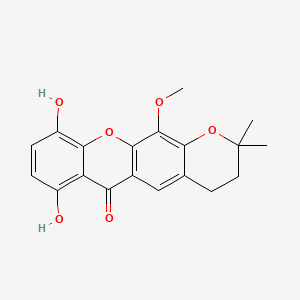

It is known that this compound is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties . They are primarily known for their antioxidant and free radical scavenging properties .

Cellular Effects

It is known that related compounds, such as gallic acid and methyl gallates, can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins . These types of alterations have been shown to be linked to degenerative diseases such as aging, cancer, Alzheimer, and diabetes .

Properties

IUPAC Name |

[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAQAVYYROYHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694035 |

Source

|

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294882-33-0 |

Source

|

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)